3-Fluoro-5-nitro-4-(trifluoromethyl)pyridine
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Overview
Description
3-Fluoro-5-nitro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Preparation Methods
The synthesis of 3-Fluoro-5-nitro-4-(trifluoromethyl)pyridine involves several steps. One common method includes the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide. This reaction yields the desired compound in good yield . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-Fluoro-5-nitro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminopyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts, sodium methoxide, and ammonium formate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Fluoro-5-nitro-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it valuable in the study of biological systems and the development of new pharmaceuticals.
Medicine: Fluorinated pyridines are often used in the development of drugs due to their stability and reactivity.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Fluoro-5-nitro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Fluoro-5-nitro-4-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar properties and applications.
4-Nitro-3-(trifluoromethyl)aniline: A related compound with a nitro group and trifluoromethyl group, used in similar applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct physical, chemical, and biological properties .
Properties
Molecular Formula |
C6H2F4N2O2 |
---|---|
Molecular Weight |
210.09 g/mol |
IUPAC Name |
3-fluoro-5-nitro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F4N2O2/c7-3-1-11-2-4(12(13)14)5(3)6(8,9)10/h1-2H |
InChI Key |
QYCVLCJHAWFEHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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